Alanine,propyl ester(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine,propyl ester(9ci): is an organic compound with the molecular formula C6H13NO2. It is an ester derived from the amino acid alanine and propanol. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alanine,propyl ester(9ci) can be synthesized through the esterification of alanine with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of propyl 2-aminopropanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Alanine,propyl ester(9ci) can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction of propyl 2-aminopropanoate can yield primary amines.
Substitution: The amino group in propyl 2-aminopropanoate can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Alanine,propyl ester(9ci) is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, propyl 2-aminopropanoate can be used to study enzyme-substrate interactions and metabolic pathways involving amino acid derivatives.
Industry: In the industrial sector, propyl 2-aminopropanoate is used in the synthesis of specialty chemicals and as a building block for various organic compounds.
Wirkmechanismus
The mechanism of action of propyl 2-aminopropanoate involves its interaction with specific enzymes or receptors in biological systems. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-aminopropanoate
- Methyl 2-aminopropanoate
- Butyl 2-aminopropanoate
Comparison: Alanine,propyl ester(9ci) is unique due to its specific ester group, which influences its solubility and reactivity compared to other similar compounds. For instance, ethyl 2-aminopropanoate may have different solubility properties and reactivity due to the shorter alkyl chain. Similarly, butyl 2-aminopropanoate may exhibit different physical and chemical properties due to the longer alkyl chain.
Eigenschaften
CAS-Nummer |
125511-26-4 |
---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
propyl 2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-4-9-6(8)5(2)7/h5H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
GSMUZACKUHJQDP-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(C)N |
Kanonische SMILES |
CCCOC(=O)C(C)N |
Synonyme |
Alanine, propyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.